molecular formula C16H17ClN4O2 B12169252 5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

Cat. No.: B12169252
M. Wt: 332.78 g/mol
InChI Key: ZMOIMSNXDPHACY-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the indole core through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of the corresponding indole derivative without the chloro substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the pyrazole moiety may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: Lacks the methoxyethyl and pyrazole groups.

    1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and pyrazole groups.

    N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups.

Uniqueness

The unique combination of the chloro, methoxyethyl, and pyrazole groups in 5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole derivatives class, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular Formula C₁₆H₁₇ClN₄O₂
Molecular Weight 332.78 g/mol
IUPAC Name This compound
CAS Number 1435979-96-6

The compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has been shown to inhibit mutant EGFR/BRAF pathways, which are crucial in the progression of several cancers. The mechanism involves the binding of the compound to key amino acid residues in the active site of these proteins, leading to disruption of their function:

  • Binding Interactions : The indole moiety forms hydrophobic interactions with residues such as Trp531 and Phe583, while the chlorine atom participates in halogen bonding with Cys532.
  • Ionic and Hydrogen Bonds : The carboxamide group engages in ionic and hydrogen bonding with Lys483, enhancing its binding affinity and specificity for the target proteins .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects across multiple cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Panc-1 (pancreatic cancer).
  • GI50 Values : The compound displayed GI50 values ranging from 29 nM to 78 nM, indicating strong inhibitory effects on cell growth. For instance:
    • Compound 3e (a derivative) had a GI50 of 29 nM, outperforming erlotinib (GI50 of 33 nM) against Panc-1 cells .

Cytotoxicity Assessment

In cytotoxicity assays conducted at a concentration of 50 µM, the compound did not exhibit significant cytotoxic effects, with cell viability remaining above 87% across tested lines. This suggests a favorable therapeutic window for potential clinical applications .

Study 1: Antiproliferative Activity in Cancer Models

A recent study focused on synthesizing derivatives related to this compound and evaluating their antiproliferative activity. The results indicated that modifications to the molecular structure significantly impacted biological efficacy:

  • Key Findings : The introduction of different substituents on the phenyl group resulted in variations in GI50 values, with certain substitutions yielding compounds more effective than existing therapies like erlotinib .

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer proliferation:

  • Docking Results : The docking studies revealed that the compound effectively occupies the active site of mutant EGFR, suggesting its potential as a targeted therapy against tumors harboring these mutations .

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)indole-2-carboxamide

InChI

InChI=1S/C16H17ClN4O2/c1-20-10-13(9-18-20)19-16(22)15-8-11-7-12(17)3-4-14(11)21(15)5-6-23-2/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)

InChI Key

ZMOIMSNXDPHACY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl

Origin of Product

United States

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